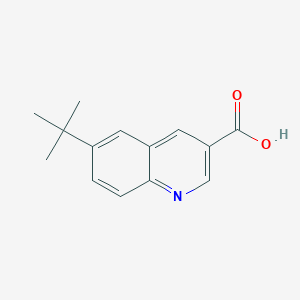

6-(tert-Butyl)quinoline-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

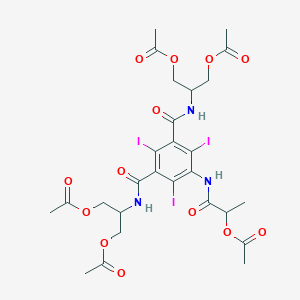

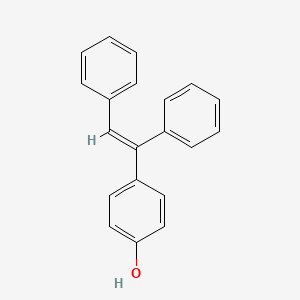

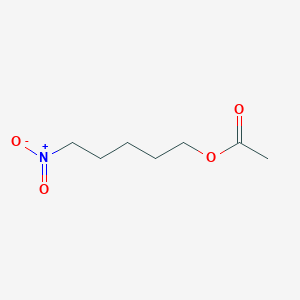

L'acide 6-(tert-butyl)quinoléine-3-carboxylique est un dérivé de la quinoléine caractérisé par la présence d'un groupe tert-butyle en position 6 et d'un groupe acide carboxylique en position 3 du cycle quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 6-(tert-butyl)quinoléine-3-carboxylique implique généralement la fonctionnalisation du cycle quinoléine. Une méthode courante est la synthèse de Friedländer, qui implique la condensation d'un aldéhyde avec une cétone en présence d'un catalyseur aminé. Le groupe tert-butyle peut être introduit par des réactions d'alkylation utilisant des halogénures de tert-butyle.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse de Friedländer à grande échelle avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 6-(tert-butyl)quinoléine-3-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés de quinoléine-3-carboxylate.

Réduction : Le cycle quinoléine peut être réduit pour former des dérivés de tétrahydroquinoléine.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle quinoléine, en particulier aux positions 2 et 4.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être employée.

Substitution : Des réactifs électrophiles comme le brome ou les ions nitronium peuvent être utilisés en conditions contrôlées.

Principaux produits :

Oxydation : Dérivés de quinoléine-3-carboxylate.

Réduction : Dérivés de tétrahydroquinoléine.

Substitution : Dérivés halogénés ou nitrés de la quinoléine.

Applications De Recherche Scientifique

L'acide 6-(tert-butyl)quinoléine-3-carboxylique a plusieurs applications en recherche scientifique :

Chimie : Il sert de bloc de construction pour la synthèse de dérivés de quinoléine plus complexes.

Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de sa similitude structurelle avec des composés biologiquement actifs.

Médecine : Les dérivés de la quinoléine, y compris ce composé, sont étudiés pour leur potentiel en tant qu'agents anticancéreux, antimalariques et anti-inflammatoires.

Industrie : Il est utilisé dans le développement de colorants, de pigments et de produits agrochimiques en raison de son noyau quinoléine stable.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 6-(tert-butyl)quinoléine-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le cycle quinoléine peut s'intercaler avec l'ADN, inhibant la réplication des cellules cancéreuses. De plus, le groupe acide carboxylique peut former des liaisons hydrogène avec les sites actifs des enzymes, conduisant à une inhibition enzymatique. Le groupe tert-butyle améliore la lipophilie du composé, facilitant son passage à travers les membranes cellulaires.

Composés similaires :

Acide quinoléine-3-carboxylique : Il manque le groupe tert-butyle, ce qui entraîne une lipophilie et une activité biologique différentes.

Acide 6-méthylquinoléine-3-carboxylique : Contient un groupe méthyle au lieu d'un groupe tert-butyle, affectant ses propriétés stériques et électroniques.

6-(tert-Butyl)quinoléine :

Unicité : L'acide 6-(tert-butyl)quinoléine-3-carboxylique est unique en raison de la présence combinée des groupes tert-butyle et acide carboxylique, qui confèrent des propriétés chimiques et biologiques distinctes. Le groupe tert-butyle améliore la lipophilie, tandis que le groupe acide carboxylique offre des possibilités de fonctionnalisation et d'interaction supplémentaires avec les cibles biologiques.

Mécanisme D'action

The mechanism of action of 6-(tert-Butyl)quinoline-3-carboxylic Acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the carboxylic acid group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparaison Avec Des Composés Similaires

Quinoline-3-carboxylic Acid: Lacks the tert-butyl group, resulting in different lipophilicity and biological activity.

6-Methylquinoline-3-carboxylic Acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

6-(tert-Butyl)quinoline:

Uniqueness: 6-(tert-Butyl)quinoline-3-carboxylic Acid is unique due to the combined presence of the tert-butyl and carboxylic acid groups, which confer distinct chemical and biological properties. The tert-butyl group enhances lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets.

Propriétés

Formule moléculaire |

C14H15NO2 |

|---|---|

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

6-tert-butylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15-12)13(16)17/h4-8H,1-3H3,(H,16,17) |

Clé InChI |

MZSYFIFJMUHZCH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC2=CC(=CN=C2C=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)